

In-Depth Technical Guide: 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-3-carbamoylpiperidine**

Cat. No.: **B1283295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-3-carbamoylpiperidine**, a key building block in medicinal chemistry. It details its synthesis, chemical properties, and its role as a versatile intermediate in the development of novel therapeutics.

Core Compound Properties

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, is a derivative of piperidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and facilitates its use in multi-step organic syntheses.^[1] The carbamoyl group at the 3-position provides a handle for further chemical modifications, making it a valuable synthon for creating diverse molecular architectures.^[2]

Property	Value	Reference
CAS Number	91419-49-7	[1]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	228.29 g/mol	[1]
Synonyms	tert-butyl 3-(aminocarbonyl)-1-piperidinecarboxylate, 1-N-Boc-3-carbamoylpiperidine, 1-N-Boc-nipecotamide	[3] [4]
Appearance	White solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis of 1-Boc-3-carbamoylpiperidine

The primary synthetic route to **1-Boc-3-carbamoylpiperidine** involves the amidation of its corresponding carboxylic acid, 1-Boc-piperidine-3-carboxylic acid (also known as 1-Boc-nipecotic acid). This transformation can be achieved through several methods, with the ammonolysis of an activated carboxylic acid derivative being a common approach.

A representative synthesis involves the conversion of the carboxylic acid to an ester, followed by reaction with ammonia. A Chinese patent describes a method for preparing N-Boc-3-aminopiperidine that proceeds through the formation of "N-Boc-3-piperidine formamide" (likely a mistranslation of carboxamide) from the corresponding ethyl ester.[\[5\]](#)

Experimental Protocol: Ammonolysis of N-Boc-3-piperidine Ethyl Formate

This protocol is adapted from the general principles of ammonolysis and the procedures outlined for similar compounds in the literature.[\[5\]](#)

Materials:

- N-Boc-3-piperidine ethyl formate

- 1,4-Dioxane
- Ammonia (gas or saturated solution in a suitable solvent)

Procedure:

- Dissolve N-Boc-3-piperidine ethyl formate in 1,4-dioxane in a pressure-resistant vessel.
- Cool the solution to 0-10 °C.
- Introduce ammonia into the solution. This can be done by bubbling ammonia gas through the solution or by adding a saturated solution of ammonia in an organic solvent.
- Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, carefully vent the reaction vessel.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **1-Boc-3-carbamoylpiperidine**.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Boc-3-carbamoylpiperidine**.

Applications in Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry, frequently found in drugs targeting a wide range of conditions, including neurological disorders.^[1] **1-Boc-3-carbamoylpiperidine** serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. For instance, the related compound, (R)-1-Boc-3-aminopiperidine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.^[6] The carbamoyl moiety of **1-Boc-3-carbamoylpiperidine** can be a precursor to the amine in these types of molecules through reactions like the Hofmann rearrangement.

Logical Relationship in Synthesis

The synthetic relationship between **1-Boc-3-carbamoylpiperidine** and its downstream products highlights its importance as a key intermediate. The transformation of the carbamoyl group is a critical step in creating more complex and biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1-Boc-3-carbamoylpiperidine**.

Analytical Data

While specific, detailed spectral data for **1-Boc-3-carbamoylpiperidine** is not readily available in peer-reviewed literature, the following table outlines the expected analytical characterization based on its structure and data from similar compounds.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and amide protons (broad singlets, ~5.5-7.5 ppm).
¹³ C NMR	Resonances for the Boc carbonyl carbon (~155 ppm), quaternary carbon of the Boc group (~80 ppm), methyl carbons of the Boc group (~28 ppm), piperidine ring carbons, and the carbamoyl carbon.
IR Spectroscopy	Characteristic absorptions for N-H stretching of the amide (~3400-3200 cm ⁻¹), C=O stretching of the Boc group (~1680 cm ⁻¹), and C=O stretching of the amide (Amide I band, ~1650 cm ⁻¹).
Mass Spectrometry	A molecular ion peak (M ⁺) or pseudomolecular ion peaks (e.g., [M+H] ⁺ , [M+Na] ⁺) corresponding to the molecular weight of 228.29.

This technical guide provides a foundational understanding of **1-Boc-3-carbamoylpiperidine** for researchers and professionals in drug development. Its role as a stable and versatile intermediate makes it a valuable component in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O4 | CID 30025967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Boc-3-carbamoylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283295#1-boc-3-carbamoylpiperidine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com